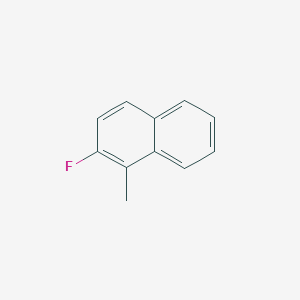

2-Fluoro-1-methylnaphthalene

Description

Contextualizing Fluorinated Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Research

Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are compounds in which one or more hydrogen atoms on a PAH core have been replaced by fluorine. This seemingly simple substitution can dramatically alter the physicochemical properties of the parent molecule. The high electronegativity and small size of the fluorine atom can induce significant changes in electron distribution, dipole moment, and intermolecular interactions, without adding significant steric bulk.

The introduction of fluorine can enhance the solubility of PAHs in organic solvents, a property that is highly beneficial for their processing and application in materials science. For instance, research has shown that fluorination can improve the performance of organic solar cells and organic light-emitting diodes (OLEDs). Furthermore, the strength of the carbon-fluorine bond can be exploited to block specific metabolic pathways in biological systems, making F-PAHs valuable tools in toxicology and drug development research. The unique spectroscopic signatures of fluorinated compounds, particularly in ¹⁹F NMR, also provide a powerful handle for studying molecular structure and dynamics.

Academic Significance and Research Trajectories of Monofluorinated Methylnaphthalenes

Monofluorinated methylnaphthalenes, as a subclass of F-PAHs, are of particular academic interest. The interplay between the fluorine atom and the methyl group on the naphthalene (B1677914) scaffold presents a fascinating case study in substituent effects. The relative positions of these two groups can lead to a diverse array of electronic and steric environments within the molecule, influencing its reactivity, spectroscopic properties, and potential applications.

Research into monofluorinated methylnaphthalenes has followed several key trajectories. Synthetic chemists have explored various methods for their preparation, including electrophilic fluorination and multi-step syntheses from fluorinated precursors. These studies aim to achieve regioselective control over the fluorination process, which is crucial for systematically investigating structure-property relationships.

Another significant area of research is the use of monofluorinated PAHs, including methylnaphthalene derivatives, as internal standards in the environmental analysis of their non-fluorinated counterparts. Their similar physicochemical properties to the parent PAHs, combined with the ability to be selectively detected, make them ideal for this purpose. Furthermore, studies on the metabolism of methylnaphthalenes have utilized fluorinated analogs to understand the mechanisms of toxicity and carcinogenicity of this class of environmental pollutants. nih.gov

Structure

3D Structure

Properties

CAS No. |

703-47-9 |

|---|---|

Molecular Formula |

C11H9F |

Molecular Weight |

160.19 g/mol |

IUPAC Name |

2-fluoro-1-methylnaphthalene |

InChI |

InChI=1S/C11H9F/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 |

InChI Key |

JEAFTYNSKBPJOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 1 Methylnaphthalene

Classical Approaches to Fluoroaromatic Synthesis

The synthesis of fluoroaromatic compounds, including 2-Fluoro-1-methylnaphthalene, has historically been a significant challenge in organic chemistry. Over the years, a number of classical methods have been developed and refined to facilitate the introduction of fluorine into aromatic rings. These methods primarily fall into two categories: nucleophilic and electrophilic fluorination.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion. The success of this approach is highly dependent on the nature of the leaving group, the choice of the fluoride source, and the reaction conditions employed. For the synthesis of this compound, this typically involves starting with a pre-functionalized 1-methylnaphthalene (B46632) derivative.

Halogen exchange (Halex) reactions are a cornerstone of nucleophilic aromatic substitution for the synthesis of fluoroaromatics. In this process, a chloro or bromo substituent on the naphthalene (B1677914) ring is exchanged for a fluorine atom. The reaction is driven by the formation of a more stable metal halide salt. For the synthesis of this compound, the starting material would be either 2-chloro-1-methylnaphthalene (B1626840) or 2-bromo-1-methylnaphthalene. The efficiency of the Halex reaction is influenced by factors such as the solvent, temperature, and the choice of the fluoride salt.

The selection of the inorganic fluoride is critical for the success of the Halex reaction. Several metal fluorides have been employed, each with distinct reactivity profiles.

Cesium Fluoride (CsF): Cesium fluoride is a highly effective source of fluoride ions for nucleophilic substitution reactions. Its high solubility in aprotic polar solvents and the "naked" nature of the fluoride ion in solution contribute to its enhanced reactivity. In the synthesis of this compound, CsF can be used to displace a halogen at the 2-position of the 1-methylnaphthalene core, often at elevated temperatures.

Silver Fluoride (AgF): Silver fluoride is another reagent used for the introduction of fluorine. It can be particularly useful in specific contexts, sometimes offering different selectivity or reactivity compared to alkali metal fluorides.

Copper Fluoride (CuF₂): Copper(II) fluoride, often used in conjunction with a co-solvent or in the presence of a phase-transfer catalyst, can facilitate the fluorination of aryl halides. Copper-mediated or catalyzed fluorination reactions have gained attention as they can sometimes proceed under milder conditions compared to traditional Halex reactions.

Below is a table summarizing the use of these inorganic fluorides in halogen exchange reactions.

| Fluoride Source | Starting Material Example | Typical Reaction Conditions |

| Cesium Fluoride (CsF) | 2-Bromo-1-methylnaphthalene | Aprotic polar solvent (e.g., DMF, DMSO), elevated temperature |

| Silver Fluoride (AgF) | 2-Chloro-1-methylnaphthalene | High temperatures, sometimes without solvent |

| Copper(II) Fluoride (CuF₂) | 2-Bromo-1-methylnaphthalene | Often requires a catalyst or co-solvent, varied temperatures |

Electrophilic Fluorination Techniques

Electrophilic fluorination offers a different strategic approach where a powerful electrophilic fluorinating agent delivers an "F+" equivalent to the electron-rich aromatic ring. This method can be advantageous as it may not require a pre-installed leaving group at the desired position.

The development of N-fluoro reagents, such as Selectfluor (F-TEDA-BF₄), has revolutionized electrophilic fluorination. Selectfluor is a stable, crystalline solid that is relatively safe to handle and highly effective for the fluorination of a wide range of organic substrates, including electron-rich aromatics. The direct fluorination of 1-methylnaphthalene with Selectfluor would likely lead to a mixture of isomers, with the regioselectivity being directed by the electronic and steric properties of the methyl group. The formation of this compound would be one of the potential products, and the reaction conditions would need to be optimized to favor its formation.

Research has shown that the direct fluorination of naphthalene derivatives with electrophilic reagents can be sensitive to the reaction medium, with ionic liquids sometimes being used to enhance reactivity and selectivity.

A summary of a representative electrophilic fluorination is presented in the table below.

| Reagent | Substrate | Potential Product |

| Selectfluor (F-TEDA-BF₄) | 1-Methylnaphthalene | This compound (and other isomers) |

The Balz-Schiemann reaction is a classical method for the synthesis of aryl fluorides from aryl amines. The reaction proceeds through the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride.

For the synthesis of this compound, the precursor would be 2-amino-1-methylnaphthalene (1-methyl-2-naphthylamine). This amine is first treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the diazonium salt. This intermediate is then typically precipitated as its tetrafluoroborate salt. Gentle heating of this salt then leads to the elimination of nitrogen gas and boron trifluoride, affording the desired this compound. Modifications to the classical Schiemann reaction have been developed to improve yields and substrate scope, including the use of different counterions for the diazonium salt or alternative methods for the final fluorination step.

Multi-Step Synthetic Routes

Multi-step syntheses are foundational in organic chemistry and provide reliable, albeit sometimes lengthy, pathways to target molecules. These routes often rely on the functionalization of readily available naphthalene-based starting materials.

One of the most established methods for introducing a fluorine atom onto an aromatic ring is through the derivatization of an amino group via the Balz-Schiemann reaction. rsc.org For the synthesis of this compound, this would typically start with 1-methyl-2-naphthylamine. The process involves diazotization of the amine with a nitrite source in the presence of a fluorinated acid, such as tetrafluoroboric acid, to form a diazonium fluoroborate salt. Subsequent thermal decomposition of this salt yields the desired this compound. rsc.orgchemicalbook.com

Alternatively, direct electrophilic fluorination of 1-methylnaphthalene can be performed. Reagents such as N-fluorobis(phenylsulfonyl)amine (commercially known as Selectfluor) have been used for the fluorination of naphthalene and 1-methylnaphthalene, sometimes proceeding with greater selectivity when performed without a solvent. researchgate.net Direct liquid-phase fluorination has also been explored for various aromatic compounds, including naphthalene, and is proposed to proceed through an ionic electrophilic substitution mechanism. acs.org

Another approach begins with naphthol precursors. For instance, 2-naphthol (B1666908) can be converted to its corresponding tosylate (para-toluenesulfonic acid-2-naphthyl ester). google.com This tosylate can then undergo a nucleophilic substitution reaction with an inorganic fluoride source, often in the presence of a copper catalyst and a ligand, to produce 2-fluoronaphthalene (B33398). google.com A similar strategy could be envisioned starting from 1-methyl-2-naphthol.

Table 1: Comparison of Fluorination Methods from Precursors

| Starting Material | Reagent(s) | Key Intermediate | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 1-Methyl-2-naphthylamine | NaNO₂, HBF₄ | Diazonium fluoroborate salt | Balz-Schiemann | rsc.org, chemicalbook.com |

| 1-Methylnaphthalene | N-Fluorobis(phenylsulfonyl)amine | N/A (Direct) | Electrophilic Fluorination | researchgate.net |

The Friedel-Crafts acylation of 1-methylnaphthalene is a well-studied reaction that provides a route to various substituted naphthalenes. okstate.edu When 1-methylnaphthalene is acetylated, electrophilic substitution is predicted to occur preferentially at the 4-position, followed by the 2-position. okstate.edu The reaction of 1-methylnaphthalene with acetyl chloride and aluminum chloride can yield 4-methyl-1-acetonaphthone. okstate.edu

To arrive at this compound from such an intermediate, a multi-step transformation of the acetyl group would be necessary. For example, the resulting acetonaphthone could be converted into an oxime, which can then undergo a Beckmann rearrangement to form an acetamide. Hydrolysis of the amide would yield an amino group, setting the stage for a Balz-Schiemann reaction as described previously. This multi-step sequence, while plausible, is intricate and relies on achieving the correct regioselectivity during the initial acylation step. The kinetics and mechanism of naphthalene's Friedel-Crafts acetylation are complex, with the ratio of isomers being dependent on reactant concentrations and reaction time. psu.edursc.org

A common strategy for converting alcohols to alkyl fluorides is deoxyfluorination. One reagent used for this purpose is Olah's reagent, a complex of hydrogen fluoride and pyridine (B92270) (HF/pyridine). nih.govresearchgate.net However, attempts to synthesize fluoromethylnaphthalene derivatives using this method have met with mixed success. For example, the treatment of 2-hydroxymethyl-7-methylnaphthalene with Olah's reagent did not yield the desired 2-fluoromethyl-7-methylnaphthalene. mdpi.comresearchgate.net

A more successful alternative has been a two-step halogen exchange (Halex) process. This involves first converting the hydroxymethyl group to a better leaving group, such as a bromide, to form a bromomethylnaphthalene derivative. mdpi.com The subsequent reaction of this bromo derivative with a nucleophilic fluoride source, such as cesium fluoride (CsF) in an aprotic solvent like acetonitrile, effectively produces the fluoromethylnaphthalene product. mdpi.comresearchgate.net The solubility and reactivity of the fluoride source can be enhanced by the addition of a phase-transfer catalyst. mdpi.com

Table 2: Deoxyfluorination and Halogen Exchange Routes

| Precursor | Reagent(s) | Product | Outcome | Reference(s) |

|---|---|---|---|---|

| 2-Hydroxymethyl-7-methylnaphthalene | Olah's Reagent (HF/pyridine) | 2-Fluoromethyl-7-methylnaphthalene | Failed | mdpi.com, researchgate.net |

Advanced and Catalytic Syntheses of Fluoro-Methylnaphthalenes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and atom economy. These approaches are applicable to the synthesis of complex molecules like this compound.

Transition metals, particularly palladium, are versatile catalysts for forming carbon-carbon and carbon-heteroatom bonds. One advanced strategy involves the Sonogashira reaction of a bromofluoro-substituted alkene with a terminal alkyne, followed by a base-catalyzed cyclization to build the fluorinated naphthalene ring system. figshare.com This method allows for the site-specific introduction of the fluorine atom from the outset.

Direct C-H functionalization is another powerful strategy. acs.org While direct C-H fluorination of arenes can be challenging, transition-metal-catalyzed methods are an area of active research. rsc.org These reactions could potentially offer a more direct route to this compound from 1-methylnaphthalene, avoiding the need for pre-functionalized substrates. For example, palladium-catalyzed three-component enantioselective carboamination of 1,3-dienes has been demonstrated, highlighting the potential of palladium catalysis in complex bond formations. acs.org

Understanding the mechanisms of fluorination is crucial for controlling reaction outcomes. In direct liquid-phase fluorination, an ionic electrophilic substitution mechanism is generally accepted, where the distribution of isomers follows classical orientation rules. acs.org

For electrophilic fluorination using N-F reagents like Selectfluor, theoretical studies suggest that a single electron transfer (SET) mechanism is often preferred over a direct SN2-type attack. researchgate.net The reaction proceeds via the formation of a π-complex between the aromatic substrate and the fluorinating agent.

In the case of Friedel-Crafts acetylation of naphthalene, kinetic studies have revealed a duality of mechanism. The formation of the β-isomer (2-acetylnaphthalene) is first-order with respect to the acylating reagent, while the formation of the α-isomer (1-acetylnaphthalene) is second-order. psu.edursc.org The mechanism for β-acetylation is believed to involve a rate-limiting deprotonation step, whereas the α-acetylation proceeds through a more complex pathway involving multiple σ-complexes, likely due to steric hindrance. rsc.org These mechanistic subtleties are critical for predicting and controlling the regioselectivity of reactions on the naphthalene core.

Reactivity and Chemical Transformations of 2 Fluoro 1 Methylnaphthalene

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The introduction of new substituents to the 2-fluoro-1-methylnaphthalene core via electrophilic aromatic substitution (EAS) is governed by the combined directing effects of the existing methyl and fluoro groups, as well as the intrinsic reactivity of the naphthalene (B1677914) ring system. In naphthalene, electrophilic attack occurs more readily at the 1-position (alpha) than the 2-position (beta) because the intermediate for 1-substitution is better stabilized by resonance, allowing one of the rings to remain fully aromatic. libretexts.org

In this compound, the situation is more complex. The 1-methyl group is an activating group and an ortho-, para-director. libretexts.org The 2-fluoro substituent is a deactivating group due to its strong inductive withdrawal, but it also acts as an ortho-, para-director because of resonance effects from its lone pairs. libretexts.orglibretexts.org

The interplay of these effects suggests the following regiochemical preferences:

Position 4: This position is para to the activating methyl group and ortho to the directing fluoro group, making it a highly favored site for electrophilic attack. The arenium ion intermediate formed by attack at this position is well-stabilized.

Position 8: This position is ortho to the methyl group (in the adjacent ring). It is another potential site for substitution, influenced by the strong activating effect of the methyl group.

Position 5: This position is also para to the methyl group, though in the adjacent ring, and could be a site of reaction.

Position 3: This position is ortho to both the methyl and fluoro groups. While electronically favored by the fluoro group's directing effect, it is sterically hindered by the adjacent methyl group, likely reducing its reactivity.

Substitution is generally directed away from the fluorine-bearing ring and towards the positions activated by the methyl group. utexas.edu Therefore, electrophilic attack is predicted to occur predominantly at the C4 position, with potential for minor products resulting from substitution at the C8 and C5 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 2-Fluoro-1-methyl-4-nitronaphthalene | Strong activation and direction from the methyl group to the C4 position. |

| Br₂/FeBr₃ (Bromination) | 4-Bromo-2-fluoro-1-methylnaphthalene | The directing effects of both F and CH₃ favor the C4 position. |

| SO₃/H₂SO₄ (Sulfonation) | This compound-4-sulfonic acid | Governed by kinetic control at the activated C4 position. |

| RCOCl/AlCl₃ (Acylation) | 4-Acyl-2-fluoro-1-methylnaphthalene | Friedel-Crafts reactions are sensitive to both electronic and steric effects, strongly favoring the accessible and activated C4 position. |

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Naphthalene Core

The fluorine atom in this compound can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. Unlike in SN1 and SN2 reactions, the high electronegativity of fluorine makes it an excellent leaving group in SNAr chemistry because the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comchemistrysteps.com

Recent studies have explored concerted SNAr mechanisms that avoid a formal charged intermediate, broadening the scope to include more electron-rich arenes. nih.govacs.org Such reactions, often catalyzed by strong organic superbases, could be applicable to this compound. acs.org A variety of nucleophiles can be employed in these transformations.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-1-methylnaphthalene |

| Amines | Pyrrolidine | 2-(Pyrrolidin-1-yl)-1-methylnaphthalene |

| Thiols | Sodium thiophenoxide (NaSPh) | 1-Methyl-2-(phenylthio)naphthalene |

| Azoles | Imidazole, KOH/DMSO | 2-(Imidazol-1-yl)-1-methylnaphthalene mdpi.com |

These reactions provide a direct route to functionalized 1-methylnaphthalene (B46632) derivatives where the fluorine atom serves as a synthetic handle.

C-F Bond Activation and Selective Functionalization

Beyond SNAr, the C-F bond can be cleaved and functionalized through transition-metal-mediated or main-group-metal-mediated activation. rsc.orgnih.gov This area of research is crucial for transforming inert C-F bonds into more versatile functional groups and has seen significant advances. researchgate.net

Transition metal complexes, particularly those of nickel, palladium, and rhodium, can insert into the C-F bond via oxidative addition. acs.orgnih.gov This process is distinct from SNAr and allows for subsequent cross-coupling reactions. The competition between C-F and C-H bond activation is a key challenge, but the judicious choice of metal, ligands, and reaction conditions can achieve high selectivity. acs.orgnih.gov For instance, ortho-fluorine substituents can influence the regioselectivity of C-H activation and also impact the energetics of C-F bond cleavage. rsc.org

Main group reagents, such as magnesium-based compounds, have also emerged as effective tools for C-F activation, offering an alternative to transition metals. rsc.orgnih.gov These reactions can proceed under relatively mild conditions and provide access to arylated amines and other derivatives.

This C-F activation approach enables a broad range of transformations:

Hydrodefluorination: Replacement of fluorine with hydrogen.

Cross-Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Arylation: Introduction of the 2-fluoro-1-methylnaphthalenyl group onto other molecules.

Oxidation and Reduction Pathways

The reactivity of this compound towards oxidation and reduction is influenced by both the aromatic core and the methyl substituent.

Oxidation: Oxidation can occur at either the naphthalene ring or the methyl group, depending on the oxidant and reaction conditions. nih.govnih.gov

Methyl Group Oxidation: Strong oxidizing agents can convert the methyl group to a carboxylic acid, yielding 2-fluoro-naphthalene-1-carboxylic acid. Milder, more selective oxidation could potentially yield the corresponding alcohol or aldehyde. Studies on methylnaphthalenes show that oxidation of the methyl group is a common metabolic pathway. nih.gov

Ring Oxidation: Oxidation of the aromatic system, for instance with chromium trioxide, can lead to the formation of naphthoquinones. The fluorine substituent would influence the regioselectivity of this oxidation. Atmospheric oxidation initiated by OH radicals is another degradation pathway, leading to a variety of oxygenated products. rsc.org Photooxidation in the presence of singlet oxygen can lead to the formation of endoperoxides. acs.org

Reduction: The naphthalene ring system can be reduced under various conditions. youtube.com

Birch Reduction: Reduction with sodium in liquid ammonia (B1221849) or with sodium and an alcohol can selectively reduce one of the rings, typically yielding 1,4-dihydronaphthalene (B28168) derivatives. researchgate.net For this compound, this would likely produce 2-fluoro-1-methyl-1,4-dihydronaphthalene.

Catalytic Hydrogenation: Using catalysts like nickel or palladium, the naphthalene core can be partially or fully hydrogenated. youtube.comyoutube.com Mild conditions can produce the corresponding tetralin (2-fluoro-1-methyl-1,2,3,4-tetrahydronaphthalene), while more forcing conditions (higher pressure and temperature) can lead to the fully saturated decalin derivative. The potassium-graphite intercalate C₈K has also been shown to be an effective agent for the selective reduction of substituted naphthalenes to their dihydro derivatives in THF at mild temperatures. huji.ac.il

Exploration of Rearrangement Reactions

Rearrangement reactions can alter the fundamental carbon skeleton or the position of substituents on the naphthalene ring. wiley-vch.de While specific named rearrangements for this compound are not extensively documented, related transformations suggest potential pathways.

A key relevant process is the isomerization of the methyl group . The catalytic isomerization of 1-methylnaphthalene to the more thermodynamically stable 2-methylnaphthalene (B46627) is a known industrial process, often catalyzed by zeolites at high temperatures. scispace.comrsc.orgresearchgate.netbcrec.idresearchgate.net It is plausible that under similar acidic or catalytic conditions, this compound could undergo a methyl group migration to other positions on the naphthalene ring, potentially leading to a mixture of isomers. Such rearrangements proceed through protonated intermediates or carbocationic transition states.

Other rearrangements could be triggered as part of different reaction sequences. For example, hypervalent iodine reagents are known to mediate oxidative rearrangements of various organic substrates, which could potentially be applied to derivatives of this compound. researchgate.net

Derivatization Reactions for Expanding Chemical Diversity

The functional groups present in this compound provide multiple handles for derivatization, allowing for the synthesis of a diverse library of related compounds.

Key strategies for expanding chemical diversity include:

Functionalization of the Methyl Group: The benzylic protons of the methyl group can be targeted. For instance, free-radical bromination using N-bromosuccinimide (NBS) would yield 2-fluoro-1-(bromomethyl)naphthalene. This bromide is a versatile intermediate that can be converted into alcohols, ethers, amines, nitriles, and other functional groups via nucleophilic substitution.

Using the Fluoro Group as a Handle: As detailed in Sections 3.2 and 3.3, the fluorine atom can be replaced via SNAr or C-F activation to introduce a wide array of nucleophiles or to participate in cross-coupling reactions. nih.govresearchgate.net

Further Aromatic Substitution: After an initial electrophilic substitution (Section 3.1), the newly introduced group can be further modified. For example, a nitro group introduced at the 4-position can be reduced to an amine, which can then undergo a host of reactions such as diazotization or acylation. nih.gov

Metal-Catalyzed Cross-Coupling: By first converting a C-H bond to a C-Halogen (e.g., Br or I) or C-B(OR)₂ bond, the aromatic ring can be functionalized via powerful cross-coupling reactions like Suzuki, Heck, or Sonogashira, enabling the attachment of diverse aryl, vinyl, or alkynyl fragments.

These derivatization pathways underscore the utility of this compound as a versatile building block in synthetic organic chemistry.

Advanced Spectroscopic Characterization Techniques for 2 Fluoro 1 Methylnaphthalene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the substitution patterns in aromatic compounds. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of a substituted naphthalene (B1677914) provides a wealth of information about the positions and interactions of its protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

For 2-Fluoro-1-methylnaphthalene, the methyl group at the C1 position is expected to show a singlet in the upfield region, typically around 2.5-2.7 ppm. chemicalbook.comchemicalbook.com The aromatic protons will appear in the downfield region, generally between 7.0 and 8.5 ppm. The fluorine atom at the C2 position, being an electron-withdrawing group, will deshield the adjacent protons, causing them to resonate at a higher frequency. The proton at C3 will likely be the most deshielded, followed by the proton at C8 due to the peri-effect of the methyl group.

The expected splitting patterns will be complex due to proton-proton and proton-fluorine couplings. The proton at C3 will likely appear as a doublet of doublets due to coupling with the fluorine at C2 and the proton at C4. The other aromatic protons will also exhibit complex splitting patterns based on their proximity to each other and to the fluorine atom.

To illustrate the expected chemical shifts, the experimental data for the analogues are presented below:

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 1-Methylnaphthalene (B46632) chemicalbook.com | H-2 | 7.279 | CDCl₃ |

| H-3 | 7.336 | ||

| H-4 | 7.672 | ||

| H-5 | 7.808 | ||

| H-6 | 7.45 | ||

| H-7 | 7.48 | ||

| H-8 | 7.958 | ||

| 2-Methylnaphthalene (B46627) nih.gov | Aromatic protons typically appear between 7.2 and 7.8 ppm, with the methyl protons around 2.5 ppm. | CDCl₃ | |

| 2-Fluoronaphthalene (B33398) researchgate.net | The ¹H NMR spectrum shows signals in the aromatic region, influenced by the fluorine substituent. | Not specified |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

In this compound, the carbon atom bonded to the fluorine (C2) is expected to show a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The carbon atom bearing the methyl group (C1) will also be significantly affected. The chemical shifts of the other aromatic carbons will be influenced by the substituent effects of both the methyl and fluoro groups. The methyl carbon will appear in the upfield region of the spectrum.

The ¹³C NMR data for related naphthalene derivatives provide a basis for predicting the spectrum of this compound:

| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| Naphthalene nih.gov | C1/C4/C5/C8 | 128.1 | CDCl₃ |

| C2/C3/C6/C7 | 125.9 | ||

| C9/C10 | 133.7 | ||

| 2-Methylnaphthalene westmont.edu | |||

| C1 | 127.5 | CDCl₃ | |

| C2 | 135.6 | ||

| C3 | 127.9 | ||

| C4 | 128.3 | ||

| C4a | 133.7 | ||

| CH₃ | 21.4 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Chemical Shift Analysis and Correlation

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. spectrabase.comspectrabase.com The chemical shifts in ¹⁹F NMR are spread over a wide range, making it easier to distinguish between different fluorine environments. spectrabase.com

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by its position on the naphthalene ring and the presence of the adjacent methyl group. The chemical shift is typically reported relative to a standard such as CFCl₃. The fluorine signal will likely be split into a multiplet due to coupling with the neighboring protons, particularly H-1 and H-3. Long-range couplings to other protons may also be observed.

While specific data for this compound is unavailable, the ¹⁹F NMR chemical shift for 1-fluoronaphthalene (B124137) has been reported, which can serve as a reference point. researchgate.net The electronic environment in this compound will be different due to the presence of the methyl group at the C1 position, which is expected to cause a shift in the fluorine resonance compared to 1-fluoronaphthalene.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The spectrum reveals the presence of specific functional groups.

For this compound, the FTIR spectrum is expected to show characteristic bands for the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), the C-C stretching vibrations of the naphthalene ring (in the 1400-1600 cm⁻¹ region), and the C-F stretching vibration, which is a strong band usually found in the 1000-1300 cm⁻¹ region. The methyl group will exhibit C-H stretching and bending vibrations.

The FTIR data for related compounds can be used to anticipate the spectrum of this compound:

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| 1-Methylnaphthalene nih.gov | Aromatic C-H Stretch | ~3050 |

| Methyl C-H Stretch | ~2920, 2860 | |

| Aromatic C=C Stretch | ~1600, 1580, 1510 | |

| Naphthalene | Aromatic C-H Stretch | ~3055 |

| Aromatic C=C Stretch | ~1595, 1508 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring breathing modes and the C-C stretching vibrations are expected to be strong. The C-F bond, while having a strong IR absorption, may show a weaker Raman signal. The symmetric vibrations of the methyl group should also be observable.

The Raman spectrum of 1-methylnaphthalene shows characteristic peaks for the aromatic C-H stretching, methyl group vibrations, and ring vibrations, providing a useful comparison.

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| 1-Methylnaphthalene | Aromatic C-H Stretch | ~3056 |

| Methyl Symmetric Stretch | ~2928 | |

| Methyl Asymmetric Stretch | ~2956 | |

| Aromatic Ring Breathing | ~1380 |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools for probing the electronic transitions within a molecule. These techniques provide valuable information about the energy levels and the effects of substitution on the aromatic system.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions from the ground state to excited states. For this compound and its analogues, the position and intensity of absorption bands are sensitive to the nature and position of substituents on the naphthalene core.

The introduction of silyl (B83357) groups at the 1- and 1,4-positions of the naphthalene chromophore has been shown to cause shifts of the absorption maxima to longer wavelengths (bathochromic shifts). mdpi.com Similarly, the presence of electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like cyano can significantly influence the photophysical properties. mdpi.com

Studies on 1- and 2-fluoronaphthalene as impurities in crystalline naphthalene have revealed that their absorption spectra consist of two identical band series, indicating the formation of two distinct single-molecule centers within the crystal lattice. aip.org At concentrations above 1%, additional structures appear in the polarized absorption spectra, which are attributed to the formation of impurity paired centers. aip.org

The UV absorption cross-sections for 1-methylnaphthalene have been determined in the vapor phase at elevated temperatures, providing crucial data for its use as a fluorescence tracer in combustion studies. researchgate.net These studies show a decrease in absorption cross-section with increasing temperature. researchgate.net

Here is a table summarizing the UV-Vis absorption data for this compound and related compounds:

| Compound | Solvent/Phase | λmax (nm) | Molar Extinction Coefficient (log ε) | Reference |

|---|---|---|---|---|

| 2-Methylnaphthalene | Alcohol | 224, 274, 305, 319 | 4.38, 3.72, 2.66, 2.65 | nih.gov |

| Naphthalene | Cyclohexane (B81311) | 275 | 3.78 | omlc.org |

| 1-Methylnaphthalene | Not Specified | 281 | Not Specified | aatbio.com |

| 1-Fluoronaphthalene | Not Specified | Not Specified | Not Specified | nist.gov |

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state as it returns to the ground state. This technique is highly sensitive to the molecular environment and the presence of functional groups.

The fluorescence emission of naphthalene and its derivatives is a well-studied phenomenon. Naphthalene itself exhibits fluorescence with a quantum yield of 0.23 in cyclohexane when excited at 270 nm. omlc.org For silyl-substituted naphthalenes, the introduction of silyl groups leads to an increase in fluorescence intensities. mdpi.com

In studies of 1- and 2-fluoronaphthalene impurities in naphthalene crystals, low-temperature fluorescence spectra, like the absorption spectra, show two identical band series corresponding to two different impurity centers. aip.orgaip.org The interaction between these impurity molecules can lead to the formation of exciplexes, which are excited-state complexes with distinct fluorescence signatures. For instance, the interaction between 2-methylnaphthalene and biphenyl (B1667301) can form an exciplex that fluoresces at around 370 nm. westmont.edu The stoichiometry of these exciplexes can be determined by analyzing the fluorescence intensity as a function of the relative concentrations of the components. westmont.edu

Time-resolved fluorescence spectroscopy has been used to study the electronic properties of fluorinated TiO2 and its interaction with 1-methylnaphthalene in photocatalytic degradation processes. acs.org

The following table summarizes key fluorescence data for some of the discussed compounds:

| Compound | Solvent/Phase | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| Naphthalene | Cyclohexane | 270 | Not Specified | 0.23 | omlc.org |

| 1-Methylnaphthalene | Not Specified | 281 | 339 | Not Specified | aatbio.com |

| 2-Methylnaphthalene | Not Specified | 275 | 335 | Not Specified | aatbio.com |

| 2-Methylnaphthalene-Biphenyl Exciplex | Solid (Al2O3) | Not Specified | 370 | Not Specified | westmont.edu |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental formulas.

The electron ionization (EI) mass spectrum of a compound provides a fragmentation pattern that can be used for structural elucidation. For instance, the mass spectrum of 2-methylnaphthalene shows a molecular ion (M+) peak at m/z 142. researchgate.net The NIST WebBook provides mass spectral data for 1-fluoronaphthalene and 2-fluoronaphthalene, which are crucial for their identification. nist.govnist.gov

HRMS is particularly valuable in mechanistic studies. For example, in a study on the photoinduced, Pd-catalyzed enantioselective cascade carboamidation of dienes, HRMS was used to tentatively detect a radical capture product, providing evidence for the presence of an α-carbonyl radical intermediate. acs.org Similarly, in the synthesis of substituted naphthalenes, various functional groups, including fluoro groups, were shown to be tolerated, and the resulting products would be readily characterizable by MS and HRMS. nih.gov

The table below provides the molecular weights of this compound and its analogues, which are fundamental to their mass spectrometric analysis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| This compound | C11H9F | 160.19 |

| 1-Fluoronaphthalene | C10H7F | 146.16 |

| 2-Fluoronaphthalene | C10H7F | 146.16 |

| 1-Methylnaphthalene | C11H10 | 142.20 |

| 2-Methylnaphthalene | C11H10 | 142.20 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

X-ray diffraction studies have also been performed on liquid 1-methylnaphthalene, providing insights into the short-range ordering and intermolecular distances in the liquid phase. icm.edu.plresearchgate.net These studies indicate that the naphthalene rings of adjacent molecules tend to be situated in parallel planes. icm.edu.pl

The crystal structures of perfluorohalogenated naphthalenes have been analyzed, revealing interesting intermolecular interactions such as π-hole stacking. rsc.org Furthermore, the crystal structure of a complex naphthalene derivative, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, has been determined by single-crystal X-ray diffraction, showcasing the power of this technique in elucidating the structures of complex organic molecules. mdpi.com The study of such structures helps in understanding the influence of substituents on the crystal packing and intermolecular forces. researchgate.netnih.gov

Computational and Theoretical Investigations of 2 Fluoro 1 Methylnaphthalene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For 2-Fluoro-1-methylnaphthalene, DFT calculations provide valuable insights into its structural, electronic, and spectroscopic characteristics. These theoretical studies complement experimental findings and aid in a deeper understanding of the molecule's behavior.

Geometry Optimization and Molecular Structure Analysis

Theoretical calculations using DFT methods are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. These optimized structures are crucial for subsequent calculations of other molecular properties.

Studies on related methylated and halogenated naphthalenes have demonstrated that DFT calculations, such as those at the B3LYP/6-31G(d,p) level of theory, can accurately predict the molecular structure. researchgate.netmdpi.com For instance, in a study of 1-methylnaphthalene (B46632), the optimized bond lengths and angles calculated by DFT showed good agreement with experimental X-ray diffraction data, with minor deviations attributed to the different phases (gas phase for calculations versus solid phase for experiment). researchgate.net Similar accuracy is expected for this compound, where the planarity of the naphthalene (B1677914) ring system and the orientation of the methyl and fluoro substituents are of key interest. The optimization process involves finding the minimum energy conformation, which for this molecule would likely involve the naphthalene core being largely planar. researchgate.netwikipedia.org

Table 1: Predicted Structural Parameters of this compound (Illustrative) Note: The following data is illustrative and based on typical results from DFT calculations on similar aromatic hydrocarbons. Actual values would require specific calculations for this compound.

| Parameter | Predicted Value (B3LYP/6-311+G(d,p)) |

| C1-C2 Bond Length | 1.37 Å |

| C2-C3 Bond Length | 1.41 Å |

| C1-C9 Bond Length | 1.42 Å |

| C1-C11 (Methyl) Bond Length | 1.51 Å |

| C2-F Bond Length | 1.36 Å |

| C1-C2-C3 Bond Angle | 121.5° |

| C2-C1-C9 Bond Angle | 119.8° |

| F-C2-C1 Bond Angle | 118.5° |

| C11-C1-C2 Bond Angle | 122.0° |

| Dihedral Angle (F-C2-C1-C9) | ~0° (indicating planarity) |

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Energy Gaps, FMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. joaquinbarroso.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability, chemical reactivity, and electronic transitions. nih.gov

DFT calculations are widely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. bohrium.com For this compound, the HOMO is expected to be a π-orbital delocalized over the naphthalene ring system, while the LUMO is likely to be a π*-antibonding orbital, also distributed across the aromatic rings. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom will influence the energy levels and distribution of these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity and easier electronic excitation. nih.govcore.ac.uk

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Illustrative) Note: This data is for illustrative purposes and would be obtained from specific DFT calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 eV |

The analysis of the HOMO and LUMO electron density distributions can predict the most likely sites for electrophilic and nucleophilic attack. Generally, regions with high HOMO density are susceptible to electrophilic attack, while regions with high LUMO density are prone to nucleophilic attack.

Intramolecular Charge Transfer (ICT) Studies

Intramolecular charge transfer (ICT) is a photophysical process where, upon electronic excitation, charge density moves from an electron-donating part of a molecule to an electron-accepting part. rsc.orgnih.gov While the methyl group is a weak electron donor and the fluorine atom is a weak electron-withdrawing group, their presence on the naphthalene scaffold could potentially lead to subtle ICT characteristics upon excitation.

Computational studies, particularly those analyzing the changes in electron density between the ground and excited states, can elucidate the nature and extent of any ICT. rsc.org For molecules with more pronounced donor-acceptor character, solvent polarity has a significant impact on the ICT process. rsc.orgnih.gov In the case of this compound, theoretical investigations could explore the charge distribution in the ground state and the first excited state to determine if a significant charge redistribution occurs, which would be indicative of ICT. Naphthalene-based molecules with stronger donor and acceptor groups have been shown to exhibit ICT properties. nih.govresearchgate.net

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations are a reliable method for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. These calculated spectra can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, C-C ring vibrations, and the vibrations of the methyl and fluoro substituents. nih.govnih.gov

For 1-methylnaphthalene, DFT calculations have been successfully used to assign the bands in its FT-IR and FT-Raman spectra. researchgate.netnih.gov A similar approach for this compound would involve optimizing the geometry and then performing a frequency calculation at the same level of theory. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

Table 3: Predicted and Experimental Vibrational Frequencies for Key Modes (Illustrative) Note: This table is a hypothetical representation. Specific calculations and experimental data are required for actual values.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 | 3055 |

| CH₃ Asymmetric Stretch | 2975 | 2980 |

| CH₃ Symmetric Stretch | 2920 | 2925 |

| Aromatic C=C Stretch | 1600 | 1605 |

| CH₃ Bending | 1450 | 1455 |

| C-F Stretch | 1250 | 1255 |

NMR Chemical Shift Prediction and Assessment of DFT Functionals

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding constants of nuclei, which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). nih.govacs.org

These calculations can be invaluable for assigning the complex ¹H and ¹³C NMR spectra of this compound, helping to distinguish between the different aromatic protons and carbons. The accuracy of the predicted chemical shifts is dependent on the choice of the DFT functional and basis set. mdpi.compsu.edu Studies have been conducted to benchmark various functionals for their performance in predicting NMR chemical shifts for a range of organic molecules. mdpi.compsu.edu For instance, functionals like WP04 and ωB97X-D have shown good performance for ¹H and ¹³C chemical shift predictions, respectively. mdpi.com Similar assessments could be performed for ¹⁹F NMR chemical shift predictions, which would be particularly relevant for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of electronically excited states. uci.edursc.org It is a widely used computational method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. uci.educhemrxiv.org

By applying TD-DFT, one can calculate the vertical excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. molpro.netq-chem.com These calculations provide theoretical absorption maxima (λ_max) that can be compared with experimental UV-Vis spectra. For this compound, TD-DFT would be used to understand how the methyl and fluoro substituents affect the electronic transitions of the naphthalene chromophore. The calculations can help to assign the observed absorption bands to specific electronic transitions, such as π → π* transitions. bohrium.com The nature of the excited states, including their charge-transfer character, can also be analyzed using the output from TD-DFT calculations. rsc.orgchemrxiv.org

Table 4: Predicted Electronic Transitions using TD-DFT (Illustrative) Note: This is a hypothetical table. Actual values would be derived from specific TD-DFT calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.20 | 295 | 0.15 |

| S₀ → S₂ | 4.55 | 272 | 0.30 |

| S₀ → S₃ | 5.10 | 243 | 0.85 |

Quantum Chemical Studies on Reaction Mechanisms and Kinetics

Computational quantum chemistry provides powerful tools for elucidating the complex reaction mechanisms and kinetics of aromatic compounds. While specific quantum chemical studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on closely related analogs like methylnaphthalenes and other substituted naphthalenes offers significant insights into the methodologies and expected outcomes of such investigations. These studies lay a theoretical framework for understanding the reactivity of this compound.

Transition State Analysis and Reaction Pathways

Transition state theory is a cornerstone of computational reaction chemistry, allowing for the identification of the highest energy point along a reaction coordinate, the transition state, which is crucial for determining reaction rates.

A pertinent example is the theoretical investigation of the atmospheric oxidation of 2-methylnaphthalene (B46627) initiated by hydroxyl (OH) radicals. rsc.org In such studies, quantum chemical methods like Density Functional Theory (DFT) at the BH&HLYP/6-311++G(2df,2p) level and the ROCBS-QB3 method are employed to map out the potential energy surface of the reaction. rsc.org The primary reaction is initiated by the addition of the OH radical to the naphthalene ring system, forming various adducts. rsc.org The subsequent fates of these adducts are complex and can involve reactions with molecular oxygen (O₂) to form peroxy radicals, followed by intramolecular hydrogen shifts or ring-closure reactions. rsc.org For instance, the fates of α- and β-adducts of 2-methylnaphthalene were found to be significantly different, with one pathway leading to the formation of dicarbonyl compounds observed in experiments. rsc.org

Another relevant area of study is the internal rotation of the methyl group. Computational studies on 1- and 2-methylnaphthalene have calculated the energy barriers for the rotation of the methyl group around the C-C bond. researchgate.net These calculations, performed at levels like MP2/6-31G* and B3LYP/6-31G*, identify the transition state for this conformational change. For 1-methylnaphthalene, the calculated barrier height is approximately 8.48-10.65 kJ/mol, depending on the computational level. researchgate.net Such analyses are critical for understanding the molecule's conformational dynamics, which can influence its reactivity and spectroscopic properties.

Table 1: Calculated Rotational Barriers for Methylnaphthalene Isomers This table presents computationally determined energy barriers for the rotation of the methyl group in 1-methylnaphthalene, as analogous studies for this compound are not available. The data is sourced from quantum chemical calculations. researchgate.net

| Compound | Method | Rotational Barrier (kJ/mol) |

|---|---|---|

| 1-Methylnaphthalene | HF/6-31G* | 10.65 |

| 1-Methylnaphthalene | MP2/6-31G* | 9.65 |

| 1-Methylnaphthalene | B3LYP/6-31G* | 8.48 |

Thermochemical Properties and Reaction Energetics

Experimental data for related compounds provide a benchmark for computational results. The low-temperature thermodynamic properties, including heat capacities and entropies, have been determined for compounds like 1-methylnaphthalene and 2-methylnaphthalene. acs.org Furthermore, extensive databases like the NIST Chemistry WebBook compile thermochemical data such as the enthalpy of formation, enthalpy of vaporization, and enthalpy of fusion for these molecules. nist.govchemeo.comnist.gov For example, the standard state enthalpy of vaporization (ΔvapH°) is a key parameter that can be compared with computational predictions. Theoretical studies would aim to reproduce these known values for model compounds before being applied to less-studied molecules like this compound to predict its thermochemical behavior.

Theoretical Modeling of Intermolecular Interactions

Intermolecular interactions govern the physical properties of molecules in the condensed phase and are key to understanding supramolecular chemistry. Theoretical modeling provides a molecular-level picture of these non-covalent forces.

Van der Waals Complexes and Exciplex Formation

Van der Waals (vdW) complexes are formed through weak, non-covalent interactions. The study of these complexes in the gas phase using techniques like fluorescence excitation spectroscopy, combined with theoretical modeling, offers pure, unperturbed information about these forces.

High-resolution spectroscopic studies have been performed on the vdW complexes of 1- and 2-fluoronaphthalene (B33398) with argon (Ar) and methane (B114726) (CH₄). aip.org In these systems, the Ar or CH₄ molecule is attached weakly above the plane of the aromatic ring at a distance of approximately 3.5 Å. aip.org This distance was found to decrease by about 0.1 Å upon electronic excitation (S₁←S₀). aip.org A theoretical model was developed to explain the observed spectral splittings for the methane complexes, attributing them to "surface-induced" perturbations of methane's rotational motion. aip.org

Exciplexes (excited-state complexes) form between an electron donor and an electron acceptor that are non-interacting in their ground state. The formation of exciplexes between methylnaphthalene isomers and biphenyl (B1667301) has been investigated. westmont.edu These studies determined the interaction energy for the 2-methylnaphthalene-biphenyl vdW complex to be approximately 6 kJ/mol. westmont.edu The stoichiometry of the exciplex was found to be 1:1 for 2-methylnaphthalene and biphenyl, whereas it was 2:1 for the 1-methylnaphthalene isomer, a difference attributed to steric hindrance from the methyl group in the 1-position. westmont.edu Similarly, exciplex fluorescence has been observed from the jet-cooled vdW dimer of naphthalene and 2-cyanonaphthalene, highlighting the role of charge transfer interactions and π-system overlap in stabilizing these excited-state species. rsc.org

Table 2: Properties of Modeled van der Waals and Exciplex Systems This table summarizes findings from theoretical and experimental studies on vdW and exciplex complexes of naphthalene analogs. These examples illustrate the types of interactions that could be computationally modeled for this compound.

| System | Interaction Type | Key Finding | Reference |

|---|---|---|---|

| 2-Fluoronaphthalene-Argon | Van der Waals | Ar atom is ~3.5 Å above the aromatic plane. | aip.org |

| 2-Methylnaphthalene-Biphenyl | Van der Waals / Exciplex | Interaction energy is ~6 kJ/mol; 1:1 exciplex stoichiometry. | westmont.edu |

| Naphthalene-2-cyanonaphthalene | Van der Waals / Exciplex | Jet-cooled dimer emits exciplex fluorescence. | rsc.org |

Host-Guest Interactions Involving Fluorinated Naphthalenes

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Computational modeling is essential for understanding the binding affinities and geometries of these supramolecular assemblies.

Studies on perfluorohalogenated naphthalenes have revealed unique intermolecular interactions, including π-hole and σ-hole bonding. chemrxiv.org Computational analyses showed that π-hole bonding is significantly enhanced in these naphthalene systems compared to their benzene (B151609) analogs. chemrxiv.orgchemrxiv.org These interactions, primarily governed by electrostatics and dispersion, lead to unique stacked geometries. chemrxiv.org

The encapsulation of naphthalene derivatives by macrocyclic hosts like cucurbit rsc.orguril (CB rsc.org) has been shown to manipulate their self-assembly. rsc.orgccspublishing.org.cn For example, encapsulating the pyridinium (B92312) and naphthalene groups of a specifically designed amphiphile within the cavity of CB rsc.org led to the formation of fluorescence-enhanced microsheets. rsc.org Similarly, β-cyclodextrin hosts have been modified with naphthalene units, which can act as "folding screens" or "cavity extension walls" to direct the self-assembly of the host molecules into supramolecular dimers. frontiersin.org The inclusion of a guest molecule can, in turn, impact the stability of the entire assembly. frontiersin.org These examples demonstrate how the principles of host-guest chemistry, guided by computational insights, can be applied to control the structure and properties of materials containing fluorinated naphthalene moieties.

Applications of 2 Fluoro 1 Methylnaphthalene in Diverse Research Fields

Role as a Synthetic Building Block and Intermediate in Organic Chemistry

2-Fluoro-1-methylnaphthalene serves as a crucial intermediate and building block in the synthesis of more complex organic molecules. The presence of the fluorine atom, a modifiable functional group, and the reactive naphthalene (B1677914) core allows for a variety of chemical transformations.

Halogenated naphthalenes are valuable precursors in transition metal-catalyzed reactions. The fluorine atom in this compound can participate in nucleophilic aromatic substitution reactions, although it is generally less reactive than other halogens. orgsyn.org More commonly, the aromatic ring system itself is amenable to functionalization. For instance, fluorinated aromatic compounds are often employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. nih.govacs.orgmdpi.com This methodology is fundamental for constructing complex polycyclic aromatic hydrocarbons and other elaborate molecular architectures.

The naphthalene scaffold itself is a substructure in many synthetic drugs, dyes, and pigments. lifechemicals.com Functionalized naphthalenes, including those with fluoro and methyl groups, are key starting materials in the multi-step synthesis of pharmacologically active compounds and advanced materials. lifechemicals.comacs.org For example, derivatives of 1-fluoronaphthalene (B124137) are used in the synthesis of potent serotonin (B10506) and norepinephrine (B1679862) uptake inhibitors. chemicalbook.com The reactivity of the naphthalene core allows for the construction of fused heterocyclic systems and other complex molecular frameworks. acs.org The methyl group can also be a site for further chemical modification or can influence the regioselectivity of reactions on the aromatic rings.

Development of Novel Derivatization Reagents for Analytical Chemistry

The unique properties of this compound make it and its derivatives promising candidates for the development of novel reagents in analytical chemistry, particularly in chromatography and fluorescence-based assays.

Applications in Chromatographic Separation and Detection Enhancement

In high-performance liquid chromatography (HPLC), chemical derivatization is a key technique used to enhance the detectability of analytes that lack a strong chromophore or fluorophore. researchgate.netnih.gov Fluorinated reagents are particularly valuable for this purpose. The introduction of a fluorine-containing group can improve the chromatographic behavior of an analyte and significantly enhance its response in detectors like UV-visible and fluorescence detectors. researchgate.net

While this compound itself is not a standard derivatizing agent, its structural motifs are found in effective labeling reagents. For instance, fluorinated compounds like 1-fluoro-2,4-dinitrobenzene (B121222) and fluorescent labeling reagents with benzoxadiazole skeletons, such as NBD-F (4-fluoro-7-nitrobenzofurazan), are widely used to tag amines and other functional groups, thereby increasing their detection sensitivity. researchgate.nettcichemicals.com The principle involves the reaction of the reagent with the analyte to form a stable, highly detectable derivative.

Furthermore, methods have been developed for the separation and analysis of fluoronaphthalene isomers and related impurities using reversed-phase HPLC (RP-HPLC). nih.gov These methods are critical for quality control in the synthesis of materials where fluoronaphthalenes are used as starting materials, ensuring the purity of the final products. nih.gov

Fluorogenic Probes for Research (e.g., in proteomics)

The naphthalene scaffold is a well-established fluorophore used in the design of fluorescent probes for biological and medical research. researchgate.net Although unsubstituted naphthalene has poor fluorescence, its emission properties can be dramatically enhanced by attaching donor and acceptor groups, which can induce an intramolecular charge transfer (ICT) mechanism. researchgate.net This makes functionalized naphthalenes, such as this compound, excellent platforms for developing fluorogenic probes.

These probes are designed to exhibit a change in their fluorescence (e.g., "turn-on" or ratiometric shift) upon binding to a specific target, such as a metal ion or a biomolecule. mdpi.comnih.govnih.gov For example, naphthalene-based probes have been developed for the highly selective and sensitive detection of ions like Al³⁺ and Cu²⁺. mdpi.comrsc.org In the context of proteomics, such probes can be engineered to detect specific enzymes. Probes bearing a naphthalene derivative as the fluorophore and a recognition unit for an enzyme like cyclooxygenase-2 (COX-2) have been synthesized. researchgate.net The binding of the probe to the enzyme's active site can restrict the photoinduced electron transfer (PET) process, leading to a significant enhancement in fluorescence and allowing for the imaging of the enzyme in living cells. researchgate.net

The combination of the naphthalene core with its tunable photophysical properties and the ability to introduce specific functional groups makes it a versatile tool for creating probes for a wide range of analytical and bio-imaging applications. dntb.gov.uaresearchgate.netnih.gov

Contributions to Organic Electronics and Optoelectronic Materials Research

The electronic properties of this compound, arising from its aromatic system and the presence of the electronegative fluorine atom, make it a compound of interest in the field of organic electronics and optoelectronics.

Design of Organic Semiconductor Materials and Device Fabrication

Naphthalene derivatives, particularly naphthalene diimides (NDIs), are a major class of n-type organic semiconductors. acs.orggoogle.comgoogle.com These materials are essential for the fabrication of organic field-effect transistors (OFETs), which are key components of flexible and transparent electronics. google.com The performance of these materials is highly dependent on their molecular structure.

Fluorination is a key strategy for tuning the properties of organic semiconductors. chemeurope.com The introduction of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, which is crucial for achieving stable n-type behavior and improving air stability. acs.orgchemeurope.com By controlling the number and position of fluorine substituents, researchers can precisely tune the material's band gap and its charge injection and transport properties. chemeurope.com Polyfluorinated naphthalene-bis-hydrazimides, for example, have been studied for their potential as solution-processable, stable n-type semiconductors. acs.org The structure of this compound, with its specific substitution pattern, can therefore be a valuable component in the design of new organic semiconductor materials with tailored electronic characteristics.

| Functional Group | Effect on Property | Reference |

|---|---|---|

| Fluorine | Lowers LUMO energy, improves air stability, tunes band gap | acs.orgchemeurope.com |

| Naphthalene Core | Forms the basis for n-type semiconductors (e.g., NDIs) | google.comgoogle.com |

| Thiophene Units (in copolymers) | Extends donor group, affects charge transport and crystallinity | acs.org |

| Side Chains | Influences solubility and packing of semiconductor molecules | acs.org |

Investigation of Photovoltaic Properties and Charge Transport Mechanisms

Functionalized naphthalene derivatives are also being explored for their potential in organic photovoltaic (OPV) devices, or solar cells. rsc.orgnih.gov The efficiency of an OPV device depends on several factors, including the material's ability to absorb light and to efficiently separate and transport charge carriers (electrons and holes). nih.gov

The molecular structure of the materials used in the active layer of a solar cell is critical. By creating donor-π-acceptor (D-π-A) type molecules based on a naphthalene core, researchers can engineer materials with desirable photovoltaic properties. researchgate.net The naphthalene unit can act as an electron donor, and by attaching suitable electron-accepting groups, an efficient intramolecular charge transfer can be achieved upon light absorption. rsc.orgresearchgate.net

The introduction of fluorine atoms can have a significant impact on the photovoltaic performance. Fluorination can influence the material's band gap, which affects the range of light it can absorb. chemeurope.com It can also affect the frontier molecular orbital (FMO) energy levels, which are crucial for efficient charge separation and transfer at the donor-acceptor interface. rsc.org Studies on naphthalene-based materials have shown that strategic functionalization can lead to lower exciton (B1674681) binding energies, which facilitates the dissociation of excitons into free charge carriers, and can enhance charge transport, ultimately leading to higher power conversion efficiencies. rsc.orgnih.gov The charge transport in naphthalene-based crystals has been studied both experimentally and theoretically, revealing band-like transport for holes, a mechanism that is essential for high mobility in organic semiconductors. aps.org

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Energy Gap (Band Gap) | Energy difference between HOMO and LUMO | Determines the light absorption spectrum | chemeurope.comrsc.org |

| HOMO/LUMO Levels | Highest Occupied/Lowest Unoccupied Molecular Orbital | Crucial for charge transfer and device voltage | rsc.orgnih.gov |

| Exciton Binding Energy | Energy required to separate an exciton into free charges | Lower values lead to more efficient charge generation | rsc.orgnih.gov |

| Charge Mobility | The speed at which charge carriers move through the material | Higher mobility leads to more efficient charge collection | acs.orgaps.org |

Fluorescent Dyes and Imaging Probes for Research

Naphthalene and its derivatives are well-known for their fluorescent properties, making them valuable building blocks for fluorescent dyes and imaging probes. The introduction of a fluorine atom to the naphthalene core, as in this compound, can modulate these fluorescent properties. While direct studies on the application of this compound as a fluorescent probe are not extensively documented, the broader class of fluorinated naphthalene derivatives has shown significant promise in this area.

For instance, other fluorinated naphthalene derivatives have been developed as molecular imaging probes. One such example is 2-(1-[6-[(2-fluoroethyl)(methyl)amino]-2-naphthyl]ethylidene)malononitrile (FDDNP), a fluorescent probe that has been successfully used to label prion plaques in vitro. researchgate.net This highlights the potential of incorporating fluorine into naphthalene-based structures to create probes for biological imaging. The fluorine atom can influence the molecule's hydrophobicity, membrane permeability, and electronic properties, which are all critical factors in the design of effective imaging agents.

The fluorescence of methylnaphthalene isomers, such as 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), has also been a subject of study. These molecules can form excimers (excited-state dimers) that exhibit a characteristic red-shifted fluorescence compared to the monomer emission. westmont.edu The introduction of a fluorine atom in this compound would likely influence the energetics of these excited states and the quantum yield of fluorescence, potentially leading to the development of new environmentally sensitive probes.

While specific research on this compound as a standalone fluorescent dye is limited, its structural motifs are present in more complex molecules designed for fluorescence applications. The synthesis of various naphthalene-chalcone hybrids, some incorporating fluorine, has been explored for their biological activities, and these compounds often exhibit fluorescent properties. oup.com

Exploration in Ligand Design for Organometallic Chemistry and Catalysis

In the realm of organometallic chemistry, the design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. Aromatic compounds, including naphthalene derivatives, can serve as ligands for transition metals. The electronic properties of the aromatic ligand can be fine-tuned by the introduction of substituents, such as a fluorine atom.

The presence of fluorine in a ligand can significantly impact the metal-ligand bond. Fluorine's high electronegativity can withdraw electron density from the aromatic ring, which in turn affects the electron-donating ability of the ligand to the metal center. rsc.org This modification of the electronic landscape can influence the catalytic activity of the resulting organometallic complex.

While there is no extensive body of research specifically detailing the use of this compound as a ligand, related studies provide insights into its potential. For example, in palladium-catalyzed reactions, replacing a phenyl ring with a naphthalene ring in a ligand has been shown to be a viable strategy. acs.org Furthermore, ruthenium(0) complexes bearing a naphthalene ligand have been synthesized and their catalytic properties investigated. nist.gov These examples demonstrate the utility of the naphthalene scaffold in ligand design.

The synthesis of organometallic complexes with fluorinated ligands is an active area of research. nih.govmdpi.com The unique properties of fluorinated ligands can lead to catalysts with enhanced stability or novel reactivity. Given the established use of naphthalene derivatives in organometallic chemistry, this compound represents a potential candidate for exploration as a ligand in various catalytic transformations. Research into diboraanthracene, a polycyclic aromatic hydrocarbon containing boron atoms, has shown that these molecules can act as bidentate Lewis acids and catalyze certain reactions. wikipedia.org This suggests that modified PAHs, including fluorinated naphthalenes, could have interesting catalytic properties.

Considerations in Polymer Science and Radical Polymerization Kinetics

Polymer science often utilizes monomers derived from aromatic compounds to create materials with specific thermal, mechanical, and optical properties. Naphthalene-containing polymers are known for their high thermal stability and unique photophysical properties. The polymerization of naphthalene derivatives, such as 2-vinylnaphthalene, has been studied, particularly in the context of radical polymerization. acs.org

Radical polymerization is a widely used method for synthesizing a variety of polymers. acs.org The kinetics of these reactions are influenced by the structure of the monomer. The introduction of a fluorine atom into a naphthalene-based monomer, such as in a derivative of this compound, could have several effects on its polymerization behavior. The electronegativity of fluorine could alter the reactivity of the polymerizable group, and the steric bulk of the substituents would also play a role.

While there is no direct research found on the polymerization of this compound itself, studies on fluorinated polymers provide a relevant context. The incorporation of fluorine into polymers is a well-established strategy to impart desirable properties such as low surface energy, chemical resistance, and thermal stability. acs.org For instance, fluorinated polyacrylates are synthesized via radical polymerization and exhibit these enhanced properties.

The synthesis of alternating copolymers of fluorene (B118485) and naphthalene diimide has been reported for applications in organic solar cells. rsc.org This demonstrates the use of naphthalene derivatives in creating functional polymers. The potential for this compound to be incorporated into such polymer backbones exists, where the fluorine atom could be used to fine-tune the electronic properties of the resulting material.

Future Research Directions and Emerging Perspectives

The field of organofluorine chemistry is continually evolving, driven by the unique and often beneficial properties that fluorine atoms impart to organic molecules. Within this domain, fluorinated naphthalenes, including 2-Fluoro-1-methylnaphthalene, represent a class of compounds with significant potential for new discoveries. Future research is poised to address current limitations in synthesis, characterization, and mechanistic understanding, while simultaneously leveraging cutting-edge technologies to unlock novel applications. The following sections outline key areas where research is expected to advance our knowledge and capabilities related to fluorinated naphthalene (B1677914) systems.

Q & A

Basic Research Questions

Q. What experimental models and exposure routes are recommended for preliminary toxicity screening of 2-Fluoro-1-methylnaphthalene?

- Methodological Answer : Follow systematic review frameworks like the ATSDR Toxicological Profile, which prioritizes inhalation, oral, dermal, and parenteral routes in laboratory mammals (e.g., rodents). Include endpoints such as respiratory, hepatic, and renal effects, as outlined in inclusion criteria tables (Table B-1) . For initial screening, use standardized protocols from regulatory assessments (e.g., OECD guidelines) to ensure comparability with existing naphthalene-derivative data .

Q. What biomarkers are validated for detecting recent exposure to this compound in biological samples?